4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one
Description
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
4-methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-9-10-17-14(3)19(15-7-5-4-6-8-15)20(21)23-18(17)11-16/h4-11H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVHWZSUKZFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromenone Scaffold Construction
The chromen-2-one core is typically synthesized via cyclization of substituted chalcone derivatives. For example, 3-phenyl-7-hydroxy-4-methyl-2H-chromen-2-one serves as a critical intermediate. A validated route involves:
- Aldol condensation : Reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes to form chalcones.
- Cyclization : Using iodine in dimethyl sulfoxide (DMSO) at 140–145°C to induce ring closure.
For instance, heating (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one in DMSO with iodine yields the chromenone backbone. This method achieves a 68% yield, with purity confirmed via thin-layer chromatography (TLC).
Stepwise Synthesis Procedures
Optimized Laboratory-Scale Synthesis
Procedure :
- Chalcone formation :
Cyclization to chromenone :
7-O-Alkylation :
Yield : 62–74% (over three steps).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability:
- Reactors : Microfluidic systems enhance heat transfer and reduce reaction times.
- Conditions :
- Cyclization at 150°C with a residence time of 10 minutes.
- Alkylation in a packed-bed reactor with immobilized K₂CO₃.
- Throughput : 5–10 kg/day with >95% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity using a C18 column (acetonitrile:water, 70:30).
- Melting Point : 138–140°C (consistent with literature).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Chalcone cyclization | 68 | 98 | Scalable, minimal by-products | |
| Direct alkylation | 74 | 95 | Short reaction time | |
| Flow reactor | 85 | 99 | High throughput |
Challenges and Optimization Strategies
By-Product Mitigation
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) : Enhance reactivity but complicate purification.
- Eco-friendly alternatives : Ethanol-water mixtures reduce environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
- 2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Uniqueness
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one stands out due to its specific structural features, which confer unique chemical reactivity and biological activity Its combination of a chromen-2-one core with a phenyl group and a 2-methylprop-2-enoxy substituent makes it distinct from other similar compounds
Biological Activity
4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one, also known by its CAS number 2170-60-7, is a compound belonging to the class of flavonoids. This article reviews its biological activity, focusing on its antimicrobial properties and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 279.33 g/mol. The compound features a chromenone backbone, which is characteristic of many bioactive flavonoids.
Overview
Research has indicated that flavonoids exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI investigated the antimicrobial properties of several derivatives of chromenone compounds, including 4-methyl derivatives. The results demonstrated that certain derivatives exhibited strong antibacterial activity against Staphylococcus pneumoniae, with moderate effects observed against Pseudomonas aeruginosa and Bacillus subtilis .Compound Activity Against Staphylococcus pneumoniae Activity Against Pseudomonas aeruginosa 4-Methyl Chromenone Derivative High Moderate Other Flavonoid Derivatives Varies Low to Moderate -
Synergistic Effects :
Another study highlighted the potential for synergistic effects when combined with other antimicrobial agents. When 4-methyl derivatives were tested in combination with standard antibiotics, enhanced efficacy was noted, suggesting a potential role in overcoming antibiotic resistance .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Flavonoids are known to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Protein Synthesis : These compounds can bind to ribosomal RNA, inhibiting protein synthesis in bacteria.
- Reactive Oxygen Species (ROS) Generation : Flavonoids can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects .
Toxicity and Safety Profile
While the antimicrobial properties are promising, it is essential to consider the toxicity profile of 4-methyl derivatives. Preliminary studies suggest a low toxicity level in mammalian cells; however, comprehensive toxicological assessments are required for clinical applications .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Animal models should be utilized to evaluate the therapeutic potential and safety of this compound.
- Mechanistic Studies : Detailed studies on the mechanisms through which this compound exerts its biological effects will aid in understanding its full potential.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and efficacy in clinical settings.
Q & A
Q. What are the standard synthetic routes for 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one and its analogs?
The compound is synthesized via coumarin scaffold functionalization . A common method involves:
- Step 1 : Alkylation of 7-hydroxy-4-methylcoumarin with 2-methylprop-2-en-1-yl bromide under basic conditions to introduce the allyloxy group.
- Step 2 : Friedel-Crafts acylation or Suzuki coupling to attach the phenyl group at position 3 .
For analogs, hybrid scaffolds (e.g., oxadiazole, pyrazole) are incorporated via condensation or click chemistry, as seen in coumarin-oxadiazole hybrids with antimicrobial activity .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and non-covalent interactions (e.g., π-π stacking, C–H···O contacts) .
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for allyloxy protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₁₈O₃: 318.36) .
Q. What are the primary challenges in optimizing synthesis yields?
Yield limitations arise from:
- Steric hindrance during phenyl group introduction at position 3.
- Competitive side reactions (e.g., over-alkylation of the coumarin hydroxyl group).
Solutions include using Lewis acid catalysts (e.g., FeCl₃ in THF) to enhance regioselectivity or microwave-assisted synthesis to reduce reaction time .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screens against target proteins (e.g., Mycobacterium tuberculosis MtrA response regulator) to assess binding affinity (docking scores < -8.3 kcal/mol suggest strong interactions) .
- QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to antimicrobial potency .
- ADMET prediction : Evaluates pharmacokinetics (e.g., logP ~3.5 indicates moderate lipophilicity) .
Q. What experimental strategies resolve contradictions in spectral or crystallographic data?
Q. How are structure-activity relationships (SARs) explored for antimicrobial derivatives?
- Analog synthesis : Vary substituents (e.g., halogenated phenyl groups, morpholine rings) and test via broth dilution assays (MIC range: 8–64 µg/mL) .
- Crystallographic analysis : Correlate π-π stacking interactions (e.g., centroid distances ~3.5 Å) with enhanced biofilm disruption .
Q. What advanced techniques characterize non-covalent interactions in the solid state?
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···O, H···H contributions >60%) .
- DFT calculations : Quantify interaction energies (e.g., C–H···O stabilization ~2–5 kcal/mol) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell dimensions | a=4.6162 Å, b=11.7896 Å, c=12.5769 Å |
| π-π stacking distance | 3.501 Å |
| R-factor | 0.081 |
Q. Table 2. Antimicrobial Activity of Analogues (from )
| Derivative | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrazole-coumarin hybrid | 16 | Staphylococcus aureus |
| Oxadiazole-coumarin | 32 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
